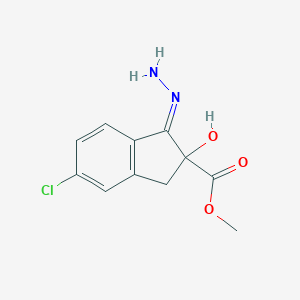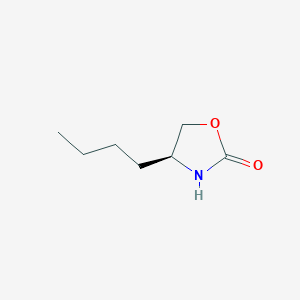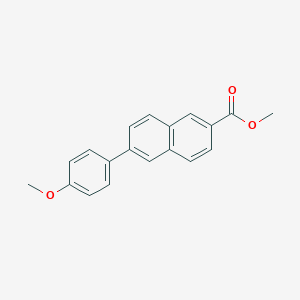
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, also known as 4-(3,4-dichlorophenyl)-4-phenylbutanoate, is a synthetic organic compound with a variety of applications in scientific research. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid has a unique structure and properties that make it an attractive and versatile building block for chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectra Analysis
- Studies on molecules like 4-amino-3-phenylbutanoic acid, a structurally related compound, have focused on examining their molecular structures and vibrational spectra. This includes the analysis of IR and Raman spectra and theoretical studies on UV-visible absorption properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Synthesis Methods
- Research has been conducted on the synthesis of various derivatives of amino butanoic acids, such as 4-amino-3-phenylbutanoic acid, utilizing different chemical reactions and processes. This involves exploring various synthetic routes and analyzing their advantages and disadvantages (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Computational Chemistry and Drug Design
- Computational studies have been conducted on related compounds like 4-amino-3-phenylbutanoic acid for understanding their molecular properties, such as HOMO-LUMO energy gap, and potential as pharmacologically active substances. These studies often include molecular docking to support potential medicinal applications (Charanya et al., 2020).
Application in Material Science
- Certain studies have investigated the use of related compounds in the synthesis of materials, such as copper (II) nitrate complexes, highlighting their potential in material science applications (Landry, Turnbull, & Twamley, 2007).
Potential in Pharmaceutical Research
- Research on analogs and derivatives of amino butanoic acids has shown potential applications in pharmaceuticals. This includes the exploration of these compounds as intermediates in the synthesis of pharmacologically active substances (Vasil'eva et al., 2016).
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZQVJTLMFDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432657 | |
| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
CAS RN |
79560-18-2 | |
| Record name | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



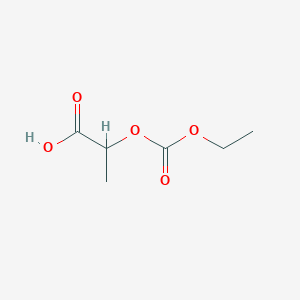

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
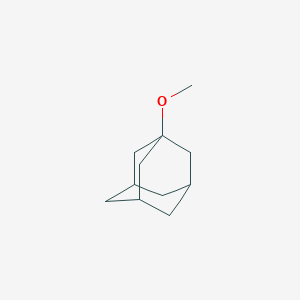

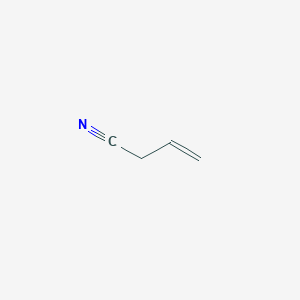

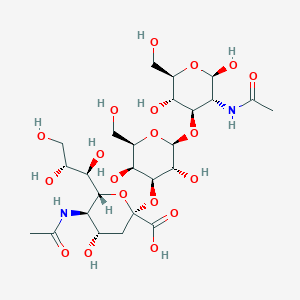
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

